molecular formula C30H48 B040323 Preparation B 100 CAS No. 117936-86-4

Preparation B 100

Cat. No.: B040323
CAS No.: 117936-86-4
M. Wt: 408.7 g/mol
InChI Key: BDXDVTNANQVFJY-UHFFFAOYSA-N
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Description

Preparation B 100 is a chemical compound with the molecular formula C30H48 and a molecular weight of 408.7 g/mol. It is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Preparation B 100 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:

    Chemical Reduction: This method involves the reduction of precursor compounds using reducing agents under controlled conditions.

    Photo Reduction: Utilizes light to drive the reduction process, often resulting in higher purity products.

    Laser Synthesis: Employs laser energy to facilitate the synthesis, offering precise control over the reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:

    Batch Processing: Where the compound is synthesized in discrete batches, allowing for careful monitoring of reaction conditions.

    Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

Preparation B 100 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce hydrogenated compounds .

Scientific Research Applications

Preparation B 100 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Preparation B 100 involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Preparation B 100 can be compared with other similar compounds, such as:

    Quinoline Derivatives: Known for their versatile applications in synthetic organic chemistry and drug discovery.

    Phenolic Compounds: Exhibiting various biological activities, including antimicrobial and antioxidant properties.

Uniqueness

This compound stands out due to its specific molecular structure and unique properties, making it valuable in diverse scientific applications.

List of Similar Compounds

  • Quinoline
  • Phenolic Compounds
  • Siderophores

Properties

IUPAC Name

1-methyl-2-propan-2-ylbenzene;1-methyl-2-propan-2-ylcyclohexa-1,4-diene;1-methyl-2-propan-2-ylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18.C10H16.C10H14/c3*1-8(2)10-7-5-4-6-9(10)3/h8H,4-7H2,1-3H3;4-5,8H,6-7H2,1-3H3;4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDVTNANQVFJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(C)C.CC1=C(CC=CC1)C(C)C.CC1=CC=CC=C1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151968
Record name Preparation B 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117936-86-4
Record name Preparation B 100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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